Thymotrinan

Description

Properties

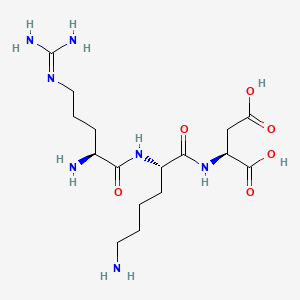

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N7O6/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJINRRBEMOLJAK-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234687 | |

| Record name | Thymotrinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85465-82-3 | |

| Record name | TP 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85465-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymotrinan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085465823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymotrinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMOTRINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OE04A6C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thymotrinan: A Technical Guide to an Immunomodulatory Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymotrinan, also known as RGH-0205 and TP3, is a synthetic tripeptide corresponding to the amino acid sequence Arg-Lys-Asp. It is a biologically active fragment of the naturally occurring thymus hormone, thymopoietin. Possessing immunomodulatory properties, this compound is understood to influence both humoral and cellular immune responses, with a primary effect on T-cell differentiation and function. This document provides a comprehensive technical overview of this compound, including its core properties, postulated mechanisms of action, a summary of preclinical data, and relevant experimental methodologies. Due to the limited availability of data specifically on this compound, this guide incorporates findings from studies on its parent molecule, thymopoietin, and the closely related pentapeptide, thymopentin (TP5), to present a more complete understanding of its potential biological functions and signaling pathways.

Core Properties of this compound

This compound is a small molecule peptide with the following characteristics:

| Property | Value |

| Synonyms | RGH-0205, TP3 |

| Sequence | Arg-Lys-Asp |

| Molecular Formula | C16H31N7O6 |

| Monoisotopic Molecular Weight | 417.23 Da[1] |

| CAS Number | 85465-82-3 |

| Description | A biologically active fragment of the thymus hormone thymopoietin with immunomodulating activities affecting humoral and cellular responses.[2] |

| Development Phase | Investigational, has reached Phase 2 in drug development.[3] |

Postulated Mechanism of Action and Signaling Pathways

The precise signaling cascade of this compound has not been fully elucidated in publicly available literature. However, based on research into thymopoietin and its derivative, thymopentin, a likely mechanism involves the modulation of intracellular second messengers and key signaling pathways central to immune cell function.

T-Cell Differentiation and Maturation

This compound, like its parent hormone, is believed to play a crucial role in the differentiation of T-lymphocytes. Thymic hormones are known to influence the maturation of T-cell precursors migrating from the bone marrow to the thymus.[4] This process involves a series of steps where progenitor cells proliferate and differentiate into mature, functional T-cells.

The immunoregulatory actions of thymopentin on peripheral T-cells are mediated by elevations in intracellular cyclic GMP (cGMP).[1] In contrast, in precursor T-cells, the trigger for further differentiation is associated with increased intracellular cyclic AMP (cAMP). It is plausible that this compound follows a similar dual-signaling mechanism based on the maturation state of the target T-cell.

Diagram: Postulated Signaling Pathway in Precursor T-Cells

Caption: Postulated cAMP-mediated signaling in precursor T-cells initiated by this compound.

Diagram: Postulated Signaling Pathway in Mature T-Cells

Caption: Postulated cGMP-mediated signaling in mature T-cells initiated by this compound.

Modulation of Inflammatory Pathways

Research on related thymic peptides suggests a role in modulating inflammatory responses. One such peptide, thymulin, has been shown to have a broad inhibitory effect on pro-inflammatory cytokines, suppress p38 (a member of the MAPK family), and inhibit the activation of the NF-κB signaling pathway. Given the functional similarities among thymic peptides, it is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms.

Diagram: Hypothesized Anti-inflammatory Signaling of this compound

Caption: Hypothesized inhibitory effect of this compound on inflammatory pathways.

Summary of Preclinical Data

A study in animal models investigated the therapeutic possibilities of this compound (TP3) and a related peptide, TP4. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of this compound (TP3) on T-Cell Populations

| Treatment Group | Thy1+ Cells (%) | Lyt1+ Cells (%) | Lyt2+ Cells (%) |

| Control | Baseline | Baseline | Baseline |

| This compound (TP3) | Increased | Decreased (relative to TP5) | Increased |

| Thymopentin (TP5) | Not specified | Increased | Not specified |

Note: The study reported that the ratio of Thy1+ and Lyt2+ cells was increased by treatment with TP3, while the ratio of Lyt1+ cells was decreased by the application of TP5. In nude mice treated with TP3, the Lyt1+/Lyt2+ ratio increased in both bone marrow and spleen.

Table 2: Effect of this compound (TP3) on Lewis Lung Tumor (LLT) Metastases in Immunosuppressed Mice

| Treatment Group | Reduction in LLT Metastases (%) |

| This compound (TP3) | 72% |

| TP4 | 97% |

| Thymopentin (TP5) | 83.1% |

Note: Immunosuppression was induced by cyclophosphamide (CY). The study also noted that after thymectomy, only TP3 treatment had a decreasing effect on CY immunotoxicity.

Key Experimental Protocols

Detailed protocols for experiments specifically utilizing this compound are not widely published. However, standard immunological assays would be employed to assess its activity. The following are representative methodologies.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to a stimulus.

Workflow:

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Methodology:

-

T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Enrich for T-cells using a negative selection kit.

-

CFSE Staining: Resuspend isolated T-cells in pre-warmed PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction with complete RPMI medium.

-

Cell Culture and Treatment: Seed the CFSE-labeled T-cells in a 96-well plate. Add T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies). Add serial dilutions of this compound to the appropriate wells. Include unstimulated, positive (activator only), and vehicle controls.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. Proliferation is quantified by the decrease in CFSE fluorescence.

In Vitro T-Cell Differentiation Assay

This protocol is designed to assess the influence of this compound on the differentiation of naïve CD4+ T-cells into various effector subsets (e.g., Th1, Th2, Th17).

Methodology:

-

Naïve T-Cell Isolation: Isolate naïve CD4+ T-cells from splenocytes or PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate Coating: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to provide the primary T-cell activation signals.

-

Differentiation Cocktails: Prepare different media cocktails containing cytokines that promote differentiation into specific T-cell lineages (e.g., IL-12 and anti-IL-4 for Th1; IL-4, anti-IFN-γ, and anti-IL-12 for Th2).

-

Cell Culture: Add the isolated naïve T-cells to the antibody-coated wells with the appropriate differentiation cocktail. Add varying concentrations of this compound to assess its effect on the differentiation process.

-

Incubation and Analysis: Culture the cells for 4-6 days. Analyze the differentiated T-cell populations by intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2) or cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) followed by flow cytometry.

Conclusion

This compound is an investigational immunomodulatory peptide with a plausible mechanism of action centered on the regulation of T-cell differentiation and function, likely mediated through cyclic nucleotide signaling pathways. Preclinical data, though limited, suggest its potential to influence T-cell populations and modulate immune responses in the context of disease. Further research is required to fully elucidate its specific signaling cascades, establish a comprehensive preclinical data profile, and determine its therapeutic efficacy and safety in clinical settings. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers and drug development professionals interested in the further investigation of this compound and related thymic peptides.

References

- 1. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular insights into T cell development, activation and signal transduction (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Thymotrinan: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymotrinan, a biologically active tripeptide fragment of the thymic hormone thymopoietin, corresponding to amino acids 32-34 (Arg-Lys-Asp), is a potent immunomodulatory agent. This document provides an in-depth technical overview of the current understanding of this compound's mechanism of action. Emerging evidence points towards its interaction with the nicotinic acetylcholine receptor (nAChR), particularly the alpha-7 subunit (α7-nAChR), leading to the modulation of the cholinergic anti-inflammatory pathway. This interaction results in a downstream cascade of intracellular signaling events that ultimately regulate T-cell differentiation and cytokine production, underpinning its therapeutic potential in a range of immune-related disorders.

Introduction

The thymus gland plays a pivotal role in the maturation and differentiation of T-lymphocytes, a critical component of the adaptive immune system. Thymic hormones, a family of polypeptides secreted by the thymus, are central to this process. Thymopoietin, a 49-amino acid polypeptide, is one such hormone known to influence neuromuscular transmission and immune function. This compound (also known as TP3) is a synthetic peptide fragment of thymopoietin that has been shown to recapitulate many of the immunomodulatory effects of the parent hormone. This guide will delineate the molecular mechanisms through which this compound is believed to exert its effects on the immune system.

Core Mechanism of Action: Antagonism of the Cholinergic Anti-inflammatory Pathway

The primary mechanism of action of this compound is believed to be its interaction with the nicotinic acetylcholine receptor (nAChR), a key component of the "cholinergic anti-inflammatory pathway." This pathway is a neuro-immune axis that regulates inflammation.

Receptor Binding

Thymopoietin, the parent molecule of this compound, has been demonstrated to bind with high affinity to the nAChR, acting as a potent antagonist. This interaction is central to its immunomodulatory effects.

Table 1: Receptor Binding Affinity and Inhibitory Concentration of Thymopoietin

| Ligand | Receptor | Binding Affinity (Ka) | Inhibitory Concentration (IC50) | Reference |

| Thymopoietin | Nicotinic Acetylcholine Receptor (Torpedo californica) | ≈ 2.5 x 10⁹ M⁻¹ | - | [1] |

| Thymopoietin | Nicotinic Acetylcholine Receptor (C2 muscle cells) | - | 2 nM (for inhibition of nAChR-mediated ²²Na⁺ uptake) | [2] |

Intracellular Signaling Cascade

By acting as an antagonist at the α7-nAChR on immune cells such as T-lymphocytes and macrophages, this compound is hypothesized to inhibit the downstream signaling cascade typically initiated by acetylcholine. This leads to a reduction in the production of pro-inflammatory cytokines and a modulation of T-cell function. The proposed signaling pathway is as follows:

-

Receptor Antagonism: this compound binds to the α7-nAChR on the surface of an immune cell, preventing the binding of the endogenous agonist, acetylcholine.

-

Inhibition of Downstream Signaling: This antagonism blocks the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway (JAK2-STAT3).

-

Suppression of Pro-inflammatory Gene Expression: The inhibition of the JAK2-STAT3 pathway, and potentially the nuclear factor-kappa B (NF-κB) pathway, leads to a decrease in the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

-

Modulation of T-Cell Differentiation: By altering the cytokine milieu and potentially through direct effects on T-cells, this compound influences the differentiation of T-lymphocyte subsets.

Effects on Immune Cell Populations and Function

This compound and its parent compound, thymopoietin, have been shown to influence the balance and function of T-lymphocyte subpopulations.

T-Lymphocyte Differentiation

Studies on thymic peptides have demonstrated their ability to modulate the differentiation of T-cell precursors and influence the ratio of T-helper to T-suppressor/cytotoxic cells.

Table 2: Effects of Thymopoietin Fragments on T-Lymphocyte Subsets in Mice

| Treatment | T-Cell Subset | Change in Ratio/Number | Reference |

| TP3 (this compound) | Thy1+ | Increased ratio | [1] |

| TP3 (this compound) | Lyt2+ | Increased ratio | [1] |

| TP3 (this compound) | Lyt1+/Lyt2+ (in nude mice) | Increased ratio in bone marrow and spleen | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

T-Lymphocyte Proliferation Assay

This assay measures the ability of this compound to modulate the proliferation of T-lymphocytes in response to a mitogenic stimulus.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Assay Setup: Cells are seeded into 96-well flat-bottom plates at a density of 1 x 10⁵ cells per well.

-

Treatment: this compound is added to the wells at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Control wells receive vehicle only.

-

Stimulation: Phytohemagglutinin (PHA) is added to a final concentration of 5 µg/mL to stimulate T-cell proliferation.

-

Incubation: Plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

-

Proliferation Measurement: For the final 18 hours of incubation, 1 µCi of [³H]-thymidine is added to each well.

-

Harvesting and Analysis: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Cytokine Release Assay

This assay quantifies the effect of this compound on the production and secretion of key cytokines from immune cells.

Methodology:

-

Cell Preparation: PBMCs are isolated and prepared as described in the T-lymphocyte proliferation assay protocol.

-

Assay Setup: Cells are seeded into 24-well plates at a density of 1 x 10⁶ cells per well.

-

Treatment: this compound is added to the wells at desired concentrations.

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 100 ng/mL to stimulate cytokine production from monocytes/macrophages within the PBMC population.

-

Incubation: Plates are incubated for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are calculated from a standard curve and compared between treatment groups.

Conclusion

This compound is an immunomodulatory peptide with a mechanism of action that is increasingly being understood to involve the antagonism of the α7-nicotinic acetylcholine receptor and the subsequent modulation of the cholinergic anti-inflammatory pathway. This leads to a fine-tuning of the immune response, characterized by altered cytokine profiles and T-cell differentiation. The data and experimental frameworks presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in a variety of inflammatory and autoimmune conditions. Further investigation is warranted to fully elucidate the downstream signaling events and to translate these preclinical findings into clinical efficacy.

References

Thymotrinan: A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymotrinan, also known as RGH-0205 or TP3, is a synthetic tripeptide corresponding to the amino acid sequence Arginyl-L-Lysyl-L-Aspartic acid (Arg-Lys-Asp). It represents the biologically active fragment (residues 32-34) of the endogenous thymic hormone, thymopoietin.[1] this compound exhibits immunomodulatory properties, influencing cellular immune responses, and has been investigated for its potential therapeutic applications in conditions characterized by immune dysregulation. This document provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, including detailed experimental protocols and conceptual signaling pathways.

Discovery and Background

The discovery of this compound is intrinsically linked to the broader research on the thymus gland and its hormonal secretions. Thymopoietin, a 49-amino acid polypeptide, was identified as a key mediator of T-cell differentiation and maturation.[2][3] Subsequent research focused on identifying the minimal active fragment of thymopoietin, leading to the synthesis and evaluation of various peptide fragments. This compound (Arg-Lys-Asp) emerged from these studies as a small, yet biologically active, peptide capable of mimicking some of the immunomodulatory effects of the parent hormone.[1]

Synthesis of this compound (Arg-Lys-Asp)

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted methodology for the chemical synthesis of peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a rink amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Resin: Rink Amide MBHA resin

-

Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% Piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Precipitation and Washing: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF, DCM, and isopropanol to remove residual piperidine.

-

-

First Amino Acid Coupling (Aspartic Acid):

-

In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF, DCM, and isopropanol.

-

-

Cycle for Subsequent Amino Acids (Lysine and Arginine):

-

Repeat the Fmoc deprotection step as described above.

-

Couple the next amino acid (Fmoc-Lys(Boc)-OH, then Fmoc-Arg(Pbf)-OH) using the same coupling procedure.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform a final deprotection step to remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Biological Activity and Data

This compound exerts its biological effects by modulating the immune system, particularly by influencing T-cell populations. The available data, while not always quantitative in publicly accessible literature, indicates a role in restoring immune balance.

| Parameter | Observation | Species/Model | Reference |

| T-Cell Population | Increased ratio of Thy1+ and Lyt2+ cells. | Mice | [4] |

| Autoantibody Production | Inhibition of autoantibody production. | Mice | |

| Tumor Metastasis | Decreased the number of Lewis Lung Tumour (LLT) metastases. | Mice | |

| Immune Restoration | Partly restored immunosuppression induced by cyclophosphamide. | Mice |

Mechanism of Action and Signaling Pathways

The precise molecular signaling pathways activated by this compound are not fully elucidated. However, based on the known function of thymic hormones and their fragments, a conceptual pathway can be proposed. This compound is believed to interact with receptors on thymocytes and peripheral T-lymphocytes, initiating a signaling cascade that promotes their differentiation and maturation. For the related, larger peptide thymopentin, this involves the modulation of intracellular cyclic nucleotide levels.

Conceptual Signaling Pathway for this compound-Induced T-Cell Differentiation

Caption: A hypothesized signaling pathway for this compound's effects.

Conclusion and Future Directions

This compound is a well-defined, synthetically accessible immunomodulatory peptide with a clear lineage from the native hormone thymopoietin. While its biological effects on T-cell populations are documented, a significant opportunity exists for further research to delineate its precise mechanism of action, identify its specific cellular receptors, and generate comprehensive quantitative dose-response data for various immunological endpoints. Such studies will be crucial for the further clinical development and therapeutic application of this compound in relevant disease contexts.

References

- 1. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chemical synthesis of a peptide fragment of thymopoietin II that induces selective T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of Thymotrinan

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of Thymotrinan's Biological Function and Therapeutic Potential

Executive Summary

This document provides a detailed overview of the current scientific understanding of this compound, a synthetic peptide with immunomodulatory properties. Initial research has identified its chemical and physical characteristics, but a comprehensive elucidation of its biological functions, mechanism of action, and signaling pathways remains an active area of investigation. This guide synthesizes the available information, drawing parallels with related thymic peptides where applicable, to offer a foundational resource for researchers and professionals in drug development.

Introduction to this compound

This compound is a peptide with the molecular formula C16H31N7O6[1]. Its investigation is rooted in the broader field of thymus-derived immunomodulators, which have shown promise in various therapeutic contexts. While distinct from other thymic preparations like Thymosin Fraction 5, Thymopentin, and Thymalfasin, the study of these related compounds provides a valuable framework for understanding the potential biological activities of this compound.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C16H31N7O6 | PubChem[1] |

| Molecular Weight | 417.46 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid | PubChem[1] |

| CAS Number | 85465-82-3 | PubChem[1] |

Postulated Biological Function and Mechanism of Action

Direct experimental evidence detailing the specific biological function and mechanism of action of this compound is not extensively available in the current body of scientific literature. However, based on the activities of structurally and functionally related thymic peptides, we can postulate its potential roles in the immune system.

Thymic peptides are known to be potent modulators of the immune system. For instance, Thymosin Fraction 5 has been shown to enhance the production of lymphokines, such as Interleukin-2 (IL-2) and Colony-Stimulating Factor (CSF), by mature T-cells in response to alloantigenic stimulation. This suggests that thymic peptides can amplify T-cell-mediated immune responses.

Thymopentin, a synthetic pentapeptide derived from thymopoietin, promotes the maturation of precursor T-cells (thymocytes) into fully functional T-cells and enhances the activity of mature T-cells. It also modulates the production of cytokines, key signaling molecules in the immune response.

Given these precedents, it is plausible that this compound may exert its biological effects through similar mechanisms, including:

-

Enhancement of T-cell maturation and differentiation.

-

Modulation of cytokine and lymphokine production.

-

Augmentation of T-cell effector functions.

The precise signaling pathways activated by this compound have yet to be elucidated. However, studies on related compounds and general immunological pathways provide a basis for hypothesizing potential intracellular signaling cascades. The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is deeply integrated with immune cell function. The TSC-mTOR pathway, in particular, has been identified as a key regulator of the innate inflammatory response.

The following diagram illustrates a generalized workflow for investigating the impact of an immunomodulatory peptide like this compound on a target signaling pathway.

Potential Therapeutic Applications

While no clinical trials for this compound are currently listed, the therapeutic applications of related thymic peptides suggest potential avenues for its development. Thymalfasin (Thymosin Alpha 1) has been investigated for its immunomodulatory effects in various conditions, including infectious diseases like COVID-19 and hepatitis B, as well as in oncology. It is believed to restore immune homeostasis and enhance the immune system's ability to recognize and eliminate infected or cancerous cells.

The potential applications for this compound could therefore include:

-

Adjuvant therapy in oncology: To enhance anti-tumor immunity, potentially in combination with chemotherapy or immunotherapy.

-

Treatment of immunodeficiencies: To restore or boost immune function in patients with compromised immune systems.

-

Infectious diseases: To augment the immune response to viral or bacterial pathogens.

The diagram below outlines the logical progression from preclinical research to potential clinical applications for an immunomodulatory compound like this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. However, established methodologies for studying immunomodulatory peptides can be adapted.

-

Objective: To determine the effect of this compound on T-cell proliferation.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulate cells with a mitogen (e.g., phytohemagglutinin) or specific antigen in the presence of varying concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as [3H]-thymidine incorporation or a colorimetric assay (e.g., WST-1 or MTT).

-

Quantify the results and compare the proliferative response in this compound-treated cells to untreated controls.

-

-

Objective: To measure the effect of this compound on cytokine production by immune cells.

-

Methodology:

-

Culture immune cells (e.g., PBMCs or specific T-cell subsets) as described above.

-

Treat the cells with this compound at various concentrations, with or without a co-stimulant.

-

After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

-

Measure the concentrations of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion.

-

Future Directions and Conclusion

The exploration of this compound's biological functions is in its nascent stages. While its chemical identity is established, a significant body of research is required to fully characterize its immunomodulatory properties, mechanism of action, and therapeutic potential. Future research should focus on:

-

In-depth in vitro studies: To delineate its effects on various immune cell subsets and to identify the specific signaling pathways it modulates.

-

In vivo animal models: To assess its efficacy and safety in preclinical models of disease, such as cancer and infectious diseases.

-

Comparative studies: To benchmark its activity against other known thymic peptides.

References

Thymotrinan (Arg-Lys-Asp): An Analysis of Publicly Available Scientific Data

Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the available scientific and technical information regarding the potential therapeutic effects of Thymotrinan. Initial investigations indicate that the compound designated as this compound is a tripeptide with the amino acid sequence Arginine-Lysine-Aspartic Acid (Arg-Lys-Asp or RKD). However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of research specifically focused on a peptide named "this compound" or "Timotrinan" and its therapeutic applications.

The majority of search results related to thymic compounds refer to other, distinct molecules such as Thymosin Alpha-1 , Thymalfasin (a synthetic version of Thymosin Alpha-1), and Thymoquinone .[1][2] These substances have been the subject of various studies for their immunomodulatory and other therapeutic properties.[1][3][4] It is crucial to differentiate this compound (Arg-Lys-Asp) from these other compounds to avoid misattribution of biological effects.

Physicochemical Properties of Arg-Lys-Asp

While dedicated studies on the therapeutic effects of this compound are limited, the fundamental properties of its constituent amino acids and the tripeptide itself can be summarized from chemical databases.

| Property | Value | Source |

| Molecular Formula | C16H31N7O6 | PubChem |

| Molecular Weight | 417.46 g/mol | PubChem |

| IUPAC Name | L-arginyl-L-lysyl-L-aspartic acid | PubChem |

Analysis of Related Peptide Sequences

In the broader context of peptide research, sequences containing Arginine (Arg) and Aspartic Acid (Asp) are of significant interest. The Arg-Gly-Asp (RGD) sequence, for example, is a well-characterized motif crucial for cell adhesion by mediating the binding of extracellular matrix proteins to integrin receptors on the cell surface. This interaction plays a vital role in numerous physiological and pathological processes. While this compound's Arg-Lys-Asp sequence differs by one amino acid, the presence of the charged Arg and Asp residues suggests a potential for biological activity, possibly in the realm of cell signaling or immunomodulation.

Current Landscape of Immunomodulatory Peptides

The field of immunology has seen a growing interest in the therapeutic potential of various peptides. Research into immunomodulatory peptides has explored their ability to enhance or suppress immune responses, offering potential treatments for a range of conditions from infections and cancers to autoimmune diseases. For instance, Thymosin Alpha-1 is known to enhance T-cell function and has been investigated for its role in augmenting immune responses.

Experimental Workflows for Peptide Therapeutic Evaluation

Should research on this compound (Arg-Lys-Asp) be undertaken, a standard preclinical experimental workflow would be necessary to elucidate its potential therapeutic effects. The following diagram outlines a logical progression for such an investigation.

Caption: Preclinical evaluation workflow for a novel therapeutic peptide.

Conclusion

Based on the currently available public information, there is a notable absence of specific research on the therapeutic effects of the tripeptide this compound (Arg-Lys-Asp). While the broader fields of thymic peptides and immunomodulatory peptides are active areas of investigation, data directly pertaining to this compound is insufficient to construct a detailed technical guide on its mechanism of action, quantitative effects, or established experimental protocols. Future research is required to determine if this compound possesses any significant biological activities and therapeutic potential. Researchers interested in this molecule would need to conduct foundational in vitro and in vivo studies to establish its pharmacological profile.

References

- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymoquinone: A comprehensive review of its potential role as a monotherapy for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5 Powerful Benefits of Immunomodulatory Peptide Therapy [drjoaqui.com]

- 4. agewellatl.net [agewellatl.net]

Thymotrinan and the Immune Response: A Technical Guide

An In-depth Technical Guide on the Core Immunomodulatory Mechanisms of Thymic Peptides, with a Focus on Thymosin Alpha 1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific therapeutic agent named "Thymotrinan" was identified in a comprehensive review of scientific literature. This guide will focus on the well-characterized thymic peptide, Thymosin Alpha 1 (Tα1), as a representative molecule to discuss the immunomodulatory properties of this class of compounds. Tα1 is a 28-amino acid peptide originally isolated from the thymus gland and is known for its role in modifying, enhancing, and restoring immune function.[1][2] The synthetic form, thymalfasin, is approved in numerous countries for treating conditions like hepatitis B and C and as an immune enhancer.[1]

Core Mechanism of Action: Engagement of Innate Immune Pathways

Thymosin Alpha 1 (Tα1) exerts its pleiotropic effects on the immune system primarily through the activation of Toll-like receptors (TLRs), key components of the innate immune system.[3] Specifically, Tα1 has been shown to interact with TLR2 and TLR9 on myeloid and plasmacytoid dendritic cells (DCs).[1] This interaction initiates a signaling cascade that bridges the innate and adaptive immune responses.

The binding of Tα1 to TLRs on DCs triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. The activation of these pathways culminates in the maturation of dendritic cells and the production of various cytokines, which in turn orchestrate the subsequent adaptive immune response.

References

An In-depth Technical Guide to the Early Research of Thymosin Alpha 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from Thymosin Fraction 5, a bovine thymus extract.[1] Early research, dating back to the 1970s, identified Tα1 as a potent immunomodulatory agent with the ability to restore immune function, particularly T-cell mediated immunity.[1][2] This technical guide provides a comprehensive overview of the foundational research on Thymosin Alpha 1, with a focus on its mechanism of action, key experimental protocols, and the quantitative data that established its role as a significant biological response modifier. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early scientific work that underpins the current clinical applications of this peptide.

Core Mechanism of Action

Early investigations into Thymosin Alpha 1 revealed its pleiotropic effects on the immune system, primarily centered on the maturation, differentiation, and function of T-lymphocytes.[2][3] The peptide was shown to act on precursor T-cells, inducing their differentiation into mature helper (CD4+) and cytotoxic (CD8+) T-cells. A key aspect of its mechanism is the enhancement of T-cell dependent immune responses.

Subsequent research has elucidated that Thymosin Alpha 1's immunomodulatory effects are initiated through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells such as dendritic cells and macrophages. This interaction triggers a cascade of intracellular signaling events.

Signaling Pathways

The binding of Thymosin Alpha 1 to TLRs initiates a MyD88-dependent signaling pathway. This pathway is a cornerstone of the innate immune response and leads to the activation of critical transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). The activation of these pathways results in the upregulation of genes encoding various cytokines, chemokines, and co-stimulatory molecules, which in turn orchestrate a more robust and effective adaptive immune response.

Key Experimental Findings from Early Research

The foundational in vitro and in vivo studies of Thymosin Alpha 1 provided quantitative evidence of its immunomodulatory capabilities. These experiments were crucial in establishing its potential for clinical development.

In Vitro T-Cell Differentiation and Function

Early in vitro assays were pivotal in demonstrating the direct effects of Thymosin Alpha 1 on lymphocyte populations.

Table 1: Effect of Thymosin Alpha 1 on T-Cell Subsets in vitro

| Cell Type | Assay | Treatment | Result | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry | Tα1 (50 µg/mL) | Increased percentage of CD4+CD25+Foxp3+ regulatory T-cells from 1.68% to 2.19% in cells from gastric cancer patients. | |

| Murine Splenocytes | E-rosette Inhibition Assay | Thymosin Alpha 1 | Demonstrated the ability to induce the expression of E-receptors on immature spleen cells from thymectomized mice, indicating T-cell differentiation. | |

| Murine Bone Marrow and Spleen Cells | TdT and Lyt Antigen Expression | Thymosin Alpha 1 | Induced the expression of terminal deoxynucleotidyl transferase (TdT) and Lyt antigens in prothymocytes. | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation Assay | Tα1 (3 µM) | Induced significant proliferation of activated CD4+ T-cells (140%), B-cells (113%), and NK cells (179%). |

Table 2: Effect of Thymosin Alpha 1 on Cytokine Production in vitro

| Cell Type | Cytokine Measured | Treatment | Result | Reference |

| Human PBMCs from Gastric Cancer Patients | IL-1β | Tα1 (1 µg/mL) | 178% increase in secretion compared to untreated cells. | |

| Human PBMCs from Gastric Cancer Patients | TNF-α | Tα1 (1 µg/mL) | Over 500% increase in secretion compared to other treatment conditions. | |

| Human PBMCs | IL-2, IFN-γ | Thymosin Alpha 1 | Modulates the production of IL-2 and IFN-γ. |

In Vivo Immune Restoration

Animal models were instrumental in confirming the in vivo efficacy of Thymosin Alpha 1 in restoring immune function.

Table 3: In Vivo Effects of Thymosin Alpha 1 in Animal Models

| Animal Model | Condition | Treatment | Key Finding | Reference |

| Immune Suppressed Mice | - | Daily injection of Thymosin Fraction 5 | Significantly increased Terminal deoxynucleotidyl Transferase (TdT) activity. | |

| Normal Murine Thymocytes | - | Incubation with Thymosin Alpha 1 | Decreased TdT activity, suggesting a role in later stages of T-cell differentiation. | |

| Athymic (nu/nu) Mice | T-cell deficiency | Thymosin Fraction 5 | Restored TdT activity in bone marrow cells to normal levels. |

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used in the early research of Thymosin Alpha 1.

E-Rosette Assay for T-Lymphocyte Enumeration

This assay was a classical method used to identify and quantify T-lymphocytes based on their ability to bind to sheep red blood cells (SRBCs).

Protocol:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Hypaque density gradient centrifugation.

-

SRBC Preparation: Wash sheep red blood cells (SRBCs) three times in a balanced salt solution.

-

Co-incubation: Mix the isolated lymphocytes with the SRBC suspension.

-

Incubation: Incubate the cell mixture at 4°C to allow for rosette formation.

-

Quantification: Gently resuspend the cell pellet and count the number of lymphocytes forming rosettes (binding to three or more SRBCs) under a microscope. A lymphocyte with bound SRBCs is considered an E-rosette forming cell, indicative of a T-lymphocyte.

References

- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of thymosin research: evidence for the existence of a family of thymic factors that control T-cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thymotrinan Signaling Pathway: A Comprehensive Technical Guide

Initial investigations into the "Thymotrinan signaling pathway" have revealed no established biological pathway or molecule under this specific name within the current scientific literature. Extensive searches for "this compound," its mechanism of action, cellular targets, and related research have not yielded any direct results. It is possible that "this compound" may be a novel, proprietary, or otherwise non-publicly documented compound or pathway. The information that follows is based on related and potentially relevant biological signaling pathways concerning the thymus gland and associated hormones.

The thymus gland is a critical organ of the immune system, responsible for the maturation of T-lymphocytes (T-cells), which play a central role in cell-mediated immunity. The function of the thymus is regulated by a variety of signaling molecules, including thymic hormones. This guide will explore the signaling pathways of well-documented thymic factors and related molecules that may be conceptually similar to the user's query.

Potential Areas of Related Research

While "this compound" remains unidentified, research into the following areas may provide relevant context for researchers and drug development professionals interested in thymic function and immune modulation:

-

Thymosin Signaling: Thymosins are a family of small proteins secreted by the thymus gland that play a crucial role in T-cell maturation and differentiation.[1][2] For instance, Thymosin fraction 5 has been shown to enhance the production of lymphokines, such as Interleukin-2 (IL-2), by mature T-cells.[3]

-

Thyroid Hormone Signaling: Thyroid hormones have been shown to exert effects on cellular metabolism, with mitochondria being a key target.[4] Their influence on energy metabolism is a significant area of study.[4]

-

T-Cell Development: The thymus provides a specialized microenvironment for the development and selection of T-cells. This process is fundamental to establishing a functional and self-tolerant immune system.

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell metabolism, growth, and proliferation. It integrates various intracellular and extracellular signals, including those from growth factors and nutrients. The TSC-mTOR signaling pathway, in particular, has been identified as a key regulator of the innate inflammatory response. Dysregulation of mTOR signaling is implicated in various diseases, including cancer.

Hypothetical Signaling Pathway and Experimental Workflow

Given the absence of specific data for "this compound," a hypothetical signaling pathway and a general experimental workflow for characterizing a novel signaling molecule are presented below for illustrative purposes.

Hypothetical "this compound" Signaling Cascade

This diagram illustrates a potential mechanism by which a hypothetical molecule, "this compound," might influence T-cell activation.

Caption: Hypothetical signaling cascade of "this compound."

General Experimental Workflow for Pathway Elucidation

The following diagram outlines a typical workflow for identifying and characterizing a novel signaling pathway.

Caption: General workflow for novel signaling pathway research.

Conclusion

While a specific "this compound signaling pathway" could not be identified, the principles of immune cell signaling, particularly within the context of the thymus, provide a strong foundation for related research. The study of known thymic hormones and broad-acting signaling pathways like mTOR offers valuable insights for the development of novel immunomodulatory therapies. Researchers in this field are encouraged to investigate these established pathways as a starting point for their work. Should "this compound" be a compound under early-stage development, the general experimental approaches outlined here can serve as a guide for its characterization.

References

- 1. Current status of thymosin research: evidence for the existence of a family of thymic factors that control T-cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of thymosin research: evidence for the existence of a family of thymic factors that control T-cell maturation. 1979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of thymosin. I. Thymosin fraction 5 increases lymphokine production by mature murine T cells responding in a mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of thyroid hormones at the cellular level: the mitochondrial target - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Immunomodulatory Profile of Thymotrinan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymotrinan, also known as RGH-0205, is a synthetic tripeptide (Arg-Lys-Asp) corresponding to amino acids 32-34 of the thymus hormone thymopoietin.[1] As a biologically active fragment, this compound is recognized for its immunomodulatory properties, retaining the immunological activity of its parent polypeptide.[1] This technical guide provides an in-depth overview of the in vitro studies elucidating the immunomodulatory effects of this compound and related thymopoietin fragments. The information presented herein is intended to support further research and drug development efforts in the field of immunology.

Thymopoietin and its derivatives, including this compound, play a crucial role in the maturation and function of T-lymphocytes.[2][3] In vitro studies have been instrumental in characterizing the selective action of these peptides on T-cell differentiation and their broader immunoregulatory functions.[4] This document summarizes key quantitative data, details experimental protocols for relevant in vitro assays, and visualizes the known signaling pathways.

Quantitative Data from In Vitro Studies

The following table summarizes quantitative data from in vitro studies on thymopoietin and its fragments, providing insights into the potential potency and efficacy of this compound. Due to the limited availability of data specifically for this compound, data from closely related fragments are included as a reference.

| Peptide/Compound | Assay | Cell Type | Concentration/Dose | Observed Effect | Reference |

| Thymopoietin | T-cell Differentiation | Mouse bone marrow cells | Subnanogram concentrations | Induction of TL and Thy-1 (theta) antigens in 5-10% of cells | |

| Thymopoietin | Inhibition of [125I]alpha-bungarotoxin binding | Neonatal muscle cells | IC50 = 3.8 nM | Inhibition of binding to nicotinic receptors | |

| Thymopoietin | Inhibition of carbachol-stimulated 22Na uptake | Neonatal muscle cells | IC50 = 1.9 ± 0.2 nM (half-maximal carbachol) | Blockade of sodium uptake | |

| Thymopentin (TP-5) | Immunomodulation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Varies | Stimulation or inhibition of PWM-induced IgG production | |

| Thymopoietin Fragment (aa 29-41) | T-cell Differentiation | Mouse lymphocytes | Not specified | 3% of the activity of native thymopoietin | |

| This compound (RGH-0205) | Preclinical Toxicity | Mice, Rats, Dogs | Single dose up to 1000 mg/kg i.v. | No adverse symptoms |

Key In Vitro Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the immunomodulatory effects of thymic peptides are provided below. These protocols can be adapted for the study of this compound.

T-Cell Differentiation Assay

This assay is used to assess the ability of thymic peptides to induce the differentiation of T-cell precursors (prothymocytes) into mature T-cells, identified by the expression of specific cell surface markers.

Objective: To determine the in vitro effect of this compound on the differentiation of prothymocytes.

Materials:

-

Murine bone marrow or spleen cells (as a source of prothymocytes)

-

This compound (RGH-0205)

-

Control peptides (e.g., scrambled peptide)

-

Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics)

-

Fluorescently labeled antibodies against T-cell markers (e.g., anti-Thy-1 (CD90), anti-TL)

-

Flow cytometer

Protocol:

-

Prepare a single-cell suspension of bone marrow or spleen cells from mice.

-

Incubate the cells in the culture medium with varying concentrations of this compound or control peptides for a defined period (e.g., 2-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, wash the cells with phosphate-buffered saline (PBS).

-

Stain the cells with fluorescently labeled antibodies against T-cell differentiation markers.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the target markers.

-

Compare the percentage of marker-positive cells in the this compound-treated groups to the control groups.

Lymphocyte Proliferation Assay

This assay measures the ability of immunomodulatory agents to stimulate the proliferation of lymphocytes, a key indicator of T-cell activation.

Objective: To evaluate the effect of this compound on T-lymphocyte proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

This compound (RGH-0205)

-

Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

-

Culture medium

-

[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE)

-

Scintillation counter or microplate reader

Protocol:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a suitable density.

-

Add varying concentrations of this compound to the wells. Include positive control wells with a mitogen and negative control wells with medium alone.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

For the final 18 hours of incubation, add [3H]-Thymidine to each well.

-

Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter.

-

Calculate the stimulation index by dividing the counts per minute (CPM) of stimulated cells by the CPM of unstimulated cells.

Cytokine Release Assay

This assay quantifies the release of cytokines from immune cells following stimulation, providing insights into the type of immune response being modulated.

Objective: To measure the effect of this compound on cytokine production by immune cells.

Materials:

-

Human PBMCs

-

This compound (RGH-0205)

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, PHA for T-cells)

-

Culture medium

-

ELISA or multiplex cytokine assay kits (e.g., for IL-2, IFN-γ, TNF-α)

-

Microplate reader

Protocol:

-

Culture PBMCs with or without a stimulating agent in the presence of varying concentrations of this compound for 24-48 hours.

-

Collect the culture supernatants by centrifugation.

-

Measure the concentration of specific cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Compare the cytokine levels in the this compound-treated groups to the control groups.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of thymopoietin and its fragments are mediated through specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Caption: Thymopoietin fragment signaling in T-cells.

Caption: Workflow for T-cell differentiation assay.

Conclusion

This compound, as a key immunologically active fragment of thymopoietin, holds significant potential for therapeutic applications requiring immunomodulation. The in vitro assays and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the properties of this promising peptide. While specific quantitative data for this compound remains an area for further exploration, the extensive research on its parent molecule and related fragments strongly supports its role in T-cell biology. Future in vitro studies should focus on generating precise dose-response data for this compound in various immunomodulatory assays to fully characterize its profile and pave the way for clinical development.

References

- 1. Preclinical toxicity studies with two thymopoietin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of a peptide fragment of thymopoietin II that induces selective T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Animal Models for Thymotrinan Research

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge and to provide context on related, more extensively researched immunomodulatory agents derived from the thymus. While the core requirements for a technical guide on Thymotrinan cannot be fulfilled due to the lack of specific data, this document will explore the landscape of thymus-related peptide research, offering insights into the types of animal models and experimental approaches that are commonly employed in this field. This may provide a valuable framework for any future research on this compound (RKD).

Identifying "this compound"

"this compound" is cataloged in chemical databases as the tripeptide with the amino acid sequence Arginine-Lysine-Aspartic acid (RKD). It is described as an immunostimulant. Despite this classification, a thorough search of scientific literature does not yield studies that have investigated the in-vivo effects of this specific peptide in animal models. Research in the field of thymus-derived immunomodulators has predominantly focused on larger peptides and protein fractions, such as Thymosin Alpha 1 and Thymosin Fraction 5.

Animal Models in Thymus-Related Immunomodulator Research

In the broader field of thymus-related immunomodulatory peptide research, a variety of animal models are utilized to investigate efficacy and mechanism of action. These models are crucial for preclinical assessment of therapeutic potential in infectious diseases, cancer, and other conditions involving immune dysfunction.

Commonly used animal models include:

-

Mice: Various strains of mice are used, including immunocompromised models (e.g., nude or SCID mice) for cancer and immunology studies, as well as standard inbred strains (e.g., BALB/c, C57BL/6) for general immunology and infectious disease models.

-

Rats: Rats are also frequently used in toxicological and pharmacological studies of immunomodulatory agents.

-

Woodchucks: The woodchuck hepatitis virus (WHV) model in woodchucks is a key model for studying chronic hepatitis B infection and the effects of immunomodulators on viral clearance.

Experimental Approaches with Related Thymus Peptides

While specific protocols for "this compound" are unavailable, the methodologies used for well-researched thymus peptides like Thymosin Alpha 1 (Thymalfasin) can serve as a reference for potential future studies on RKD.

Table 1: Examples of Preclinical Studies on Thymosin Alpha 1

| Animal Model | Application | Key Findings |

| Mice | Influenza Virus Infection | Increased survival and enhanced virus-specific T-cell responses. |

| Mice | Melanoma | Inhibition of tumor growth and potentiation of chemotherapy effects. |

| Rats | Colorectal Carcinoma | Anti-tumor effects and improved immune response. |

| Woodchucks | Chronic Hepatitis B | Suppression of viral replication and induction of antiviral immune responses. |

Potential Signaling Pathways

The mechanisms of action for many immunomodulatory peptides involve complex signaling pathways that regulate immune cell function. For instance, Thymosin Alpha 1 is known to interact with Toll-like receptors (TLRs) on dendritic cells and other antigen-presenting cells. This interaction can trigger downstream signaling cascades, such as the activation of NF-κB and MAP kinase pathways, leading to the production of cytokines and the maturation of T-cells.

Should research on this compound (RKD) be undertaken, investigating its interaction with immune cell receptors and the subsequent signaling events would be a critical step in elucidating its mechanism of action. A hypothetical experimental workflow for such an investigation is presented below.

A potential signaling pathway that could be investigated for this compound, based on related peptides, is its interaction with pattern recognition receptors on immune cells.

Conclusion and Future Directions

For researchers interested in the immunomodulatory potential of small peptides, the extensive literature on Thymosin Alpha 1 and other thymus-derived factors provides a robust starting point for experimental design and mechanistic investigation. Future research is needed to determine if this compound (RKD) possesses biological activity and therapeutic potential, and to establish the animal models and experimental conditions under which its effects can be reliably studied. Such research would be a prerequisite for the development of the in-depth technical guide originally envisioned.

Methodological & Application

Thymotrinan (Arg-Lys-Asp): Application Notes and Experimental Protocols for Immunomodulatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymotrinan, a synthetic tripeptide composed of Arginine-Lysine-Aspartic Acid (Arg-Lys-Asp), is a biologically active fragment of the thymic hormone Thymopoietin II, specifically corresponding to amino acids 32-34. Also known as TP-3, this compound has garnered interest for its immunomodulatory properties, playing a role in the maturation and function of T-lymphocytes. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its experimental application.

Physicochemical Properties and Preclinical Safety Data

This compound is a well-characterized peptide with a defined chemical structure and a favorable preclinical safety profile.

| Property | Value | Reference |

| Molecular Formula | C16H31N7O6 | [1] |

| Molecular Weight | 417.47 g/mol | [1] |

| Amino Acid Sequence | H-Arg-Lys-Asp-OH | [1] |

| CAS Registry Number | 85465-82-3 | [1] |

| Acute Toxicity (Single i.v. dose) | No symptoms observed at 1000 mg/kg in mice, rats, and dogs. | [2] |

| 14-day i.v. Toxicity (Rats) | No symptoms or damage observed at doses up to 1000 mg/kg/day. | |

| 28-day i.v. Toxicity (Dogs) | No adverse reactions observed at doses up to 60 mg/kg/day. |

Mechanism of Action and Signaling Pathway

This compound exerts its immunomodulatory effects primarily by influencing T-cell differentiation and function. While the precise receptor and downstream signaling cascade for this compound are still under investigation, the current understanding, based on its thymopoietin origin and the known roles of its constituent amino acids, suggests a pathway involving the activation of T-lymphocytes.

The proposed signaling pathway for this compound involves its interaction with receptors on the surface of T-lymphocyte precursors, leading to the activation of intracellular signaling cascades that promote their differentiation and maturation. This process is crucial for a robust adaptive immune response.

Caption: Proposed signaling pathway for this compound in T-lymphocytes.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the immunomodulatory activity of this compound are provided below.

T-Lymphocyte Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-lymphocytes, a key indicator of its immunostimulatory potential.

Caption: Workflow for the T-Lymphocyte Proliferation Assay.

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify T-lymphocytes using a pan-T-cell isolation kit (magnetic bead-based).

-

Cell Seeding: Resuspend isolated T-cells in complete RPMI-1640 medium and seed them in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well.

-

Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the wells. Include a vehicle control (PBS alone).

-

Stimulation: Add a T-cell mitogen such as Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL or plate-bound anti-CD3 antibody (1 µg/mL) to stimulate proliferation.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement:

-

BrdU Assay: 18 hours before the end of the incubation, add 10 µM BrdU to each well. At the end of the incubation, measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.

-

[3H]-Thymidine Incorporation: 18 hours before the end of the incubation, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the proliferation index as the ratio of the signal from this compound-treated cells to the signal from untreated control cells.

E-Rosette Assay for T-Cell Activity

The E-rosette assay is a classic method to identify and quantify T-lymphocytes based on their ability to bind to sheep red blood cells (SRBCs). This assay can be used to assess the effect of this compound on T-cell membrane activation.

Protocol:

-

Lymphocyte Isolation: Isolate lymphocytes from peripheral blood as described in the proliferation assay protocol.

-

Treatment: Incubate the isolated lymphocytes (1 x 10^6 cells/mL) with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control for 1 hour at 37°C.

-

Rosette Formation:

-

Wash the treated lymphocytes with PBS.

-

Mix the lymphocytes with a 0.5% suspension of SRBCs at a ratio of 1:10 (lymphocyte:SRBC) in a small test tube.

-

Centrifuge the cell mixture at 200 x g for 5 minutes at 4°C to facilitate cell pellet formation.

-

Incubate the tubes at 4°C for 1 to 2 hours to allow for rosette formation.

-

-

Quantification:

-

Gently resuspend the cell pellet.

-

Place a drop of the cell suspension on a hemocytometer.

-

Count the number of lymphocytes that have bound three or more SRBCs (rosettes) under a light microscope.

-

Calculate the percentage of rosette-forming cells (T-cells) for each treatment condition.

-

-

Data Analysis: Compare the percentage of E-rosettes in this compound-treated samples to the control samples. An increase in the percentage of rosettes suggests an enhancement of T-cell activity.

Quantitative Data Summary

The following table summarizes the reported effects of this compound (TP-3) and the related tetrapeptide TP-4 on T-cell activity.

| Experimental Model | Parameter Measured | Peptide | Result | Reference |

| Azathioprine-inhibited E-rosette test | T-cell membrane activation | This compound (TP-3) | Most active peptide in restoring E-rosette formation. | |

| Azathioprine-inhibited E-rosette test | T-cell membrane activation | TP-4 (Arg-Lys-Asp-Val) | Highly active peptide in restoring E-rosette formation. | |

| K562 cell proliferation | Cell cycle arrest | This compound (TP-3) | Caused partial arrest of cell proliferation. | |

| In vivo mouse model of immunosuppression | Number of lung tumor metastases | This compound (TP-3) | Decreased the number of metastases and partially restored immunosuppression. | |

| In vivo mouse model | T-cell subpopulation ratio (Lyt1+/Lyt2+) | This compound (TP-3) | Increased the ratio in both bone marrow and spleen of nude mice. |

Conclusion

This compound (Arg-Lys-Asp) is a promising immunomodulatory peptide with a well-documented safety profile. The provided protocols offer a starting point for researchers to investigate its effects on T-lymphocyte function. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various immunodeficiency conditions and as an adjunct in immunotherapy.

References

Thymotrinan Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymotrinan, also known as RGH-0205 or TP3, is a biologically active tripeptide fragment of the endogenous thymic hormone, thymopoietin. As an immunomodulating agent, this compound plays a role in the differentiation and maturation of T-lymphocytes, making it a molecule of interest for therapeutic applications in immunology and oncology. These application notes provide a comprehensive overview of the available in vivo data and protocols for the use of this compound in research settings.

Mechanism of Action

This compound, as a fragment of thymopoietin, is understood to exert its immunomodulatory effects by influencing T-cell development and function. While the precise signaling cascade of this compound is still under investigation, evidence suggests the involvement of several key pathways. Thymopoietin has been shown to interact with nicotinic acetylcholine receptors (nAChRs) on lymphocytes, which can modulate T-cell receptor (TCR) signaling thresholds. This interaction is crucial for T-cell selection and differentiation in the thymus.

Downstream of receptor engagement, pathways such as the PI3K/Akt and MAPK signaling cascades are likely to be involved in mediating the effects of this compound on T-cell proliferation, survival, and differentiation. The NF-κB pathway, a central regulator of immune responses, may also be modulated by this compound, influencing the expression of genes critical for lymphocyte activation and function.

Data Presentation: In Vivo Dosage and Administration

Quantitative data from in vivo studies involving this compound (TP3) and a closely related thymopoietin fragment (TP4) are summarized below. These studies highlight the potential of these peptides in modulating the immune system in various animal models.

| Peptide | Animal Model | Dosing Regimen | Administration Route | Key Findings | Reference |

| This compound (TP3) | Mice with cyclophosphamide-induced immunosuppression and Lewis Lung Tumour | Not explicitly stated, but treatment led to a 28% decrease in the number of lung metastases. | Not explicitly stated | Restored part of the immunosuppression caused by cyclophosphamide and decreased tumor metastases. | [1] |

| This compound (TP3) | Thymectomized and cyclophosphamide-injected mice with Lewis Lung Tumour | Not explicitly stated, but treatment led to a 2.6% decrease in the number of lung metastases. | Not explicitly stated | Demonstrated an effect on immunotoxicity independent of the thymus. | [1] |

| This compound (TP3) | NZB mice (model for autoimmune disease) | Not explicitly stated | Not explicitly stated | Inhibited autoantibody production, with an effect observed 5-6 weeks earlier than with TP5. | [1] |

| This compound (TP3) | Nude mice | Not explicitly stated | Not explicitly stated | Increased the Lyt1+/Lyt2+ ratio in both bone marrow and spleen. | [1] |

| TP4 | Mice with cyclophosphamide-induced immunosuppression and Lewis Lung Tumour | Not explicitly stated, but treatment led to a 3% decrease in the number of lung metastases. | Not explicitly stated | Restored part of the immunosuppression caused by cyclophosphamide. | [1] |

Experimental Protocols